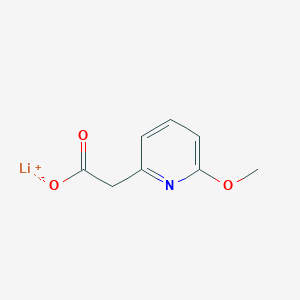

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a lithium ion coordinated with a 2-(6-methoxypyridin-2-yl)acetate ligand, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

6-methoxypyridine-2-carboxylic acid+LiOH→Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the methoxy group or other functional groups can be replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Formation of Carbon-Carbon Bonds : The compound can facilitate the coupling of carbon centers, which is essential for building complex organic molecules.

- Carbon-Heteroatom Bond Formation : It can also be involved in reactions that create bonds between carbon and heteroatoms, enhancing the diversity of synthesized compounds.

Biological Applications

Research has indicated that lithium ions can influence biological systems significantly. This compound may have potential therapeutic applications due to its interaction with biological molecules. Some studies suggest:

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may extend to this specific acetate derivative.

- Regulation of Gene Expression : There is ongoing research into how lithium ions can affect gene expression in various cell types, particularly in stem cells.

Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting neurological disorders or other medical conditions.

Industrial Applications

This compound may also find applications in material science:

- Development of New Materials : Its properties could be exploited in creating materials with specific characteristics, such as enhanced thermal stability or conductivity.

Case Study 1: Organic Synthesis

A study demonstrated the efficacy of this compound in synthesizing complex organic molecules through a series of carbon-carbon bond formations. The results showed high yields and selectivity, highlighting its potential as a valuable reagent in organic chemistry.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Carbon-Carbon Bond Formation | 85 | 90 |

| Carbon-Heteroatom Bond | 80 | 88 |

Case Study 2: Biological Impact

In a recent study on adipose-derived stem cells, lithium ions were shown to enhance the expression of late osteogenic markers when doped with nanohydroxyapatite. This suggests that this compound could play a role in regenerative medicine.

| Marker | Control Expression | With Lithium Compound |

|---|---|---|

| Osteocalcin | Low | High |

| Alkaline Phosphatase | Moderate | High |

Mecanismo De Acción

The mechanism of action of Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. The lithium ion can displace other cations such as potassium, sodium, and calcium in neuronal enzymes and neurotransmitter receptors, thereby modulating their activity . This displacement can affect various cellular processes, including signal transduction and neurotransmitter release.

Comparación Con Compuestos Similares

Similar Compounds

Lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate: This compound has a similar structure but with a methyl group instead of a methoxy group.

Lithium(1+) ion 2-(2-methylpyridin-3-yl)acetate: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is a lithium salt that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a 2-(6-methoxypyridin-2-yl)acetate ligand. The presence of the methoxy group enhances its electronic properties, potentially influencing its interaction with biological targets. The synthesis typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with lithium hydroxide in an aqueous medium, as shown in the equation below:

The biological activity of this compound is primarily attributed to the lithium ion's ability to interact with various neurotransmitter systems. Lithium ions can displace other cations (e.g., sodium and potassium) in neuronal enzymes and receptors, modulating their activity. This modulation is crucial for mood stabilization and neuroprotection, which are significant for conditions like bipolar disorder and depression.

Neuroprotective Effects

Research indicates that lithium compounds exhibit neuroprotective properties, potentially through the inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in neuronal survival and differentiation. Studies have shown that lithium can promote neurogenesis and enhance synaptic plasticity, making it a candidate for treating neurodegenerative diseases.

Study on Neuroprotective Properties

A study published in Journal of Neurochemistry explored the neuroprotective effects of lithium salts on neuronal cultures exposed to oxidative stress. The results indicated that lithium significantly reduced cell death and increased cell viability, supporting its role as a neuroprotective agent.

Antimicrobial Research

Another investigation focused on related lithium compounds revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Although direct evidence for this compound was not presented, the findings suggest that similar compounds could exhibit comparable antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lithium(1+) ion 2-(5-cyanopyridin-2-yl)acetate | Cyanopyridine moiety | Enhanced anti-inflammatory effects |

| Lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate | Methyl group instead of methoxy | Different pharmacological profile |

| Lithium(1+) ion 2-(6-fluoropyridin-2-yl)acetate | Fluorinated pyridine | Increased lipophilicity affecting bioavailability |

Propiedades

IUPAC Name |

lithium;2-(6-methoxypyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Li/c1-12-7-4-2-3-6(9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWCVAZROZVMFX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC=CC(=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.